molecular formula C8H7BrF2O2 B8086442 (3-Bromo-5-(difluoromethoxy)phenyl)methanol

(3-Bromo-5-(difluoromethoxy)phenyl)methanol

Cat. No.: B8086442
M. Wt: 253.04 g/mol
InChI Key: PFCULOPHKVGIPW-UHFFFAOYSA-N
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Description

(3-Bromo-5-(difluoromethoxy)phenyl)methanol is a brominated aromatic alcohol featuring a difluoromethoxy (-O-CF₂H) substituent at the 5-position and a hydroxymethyl (-CH₂OH) group at the para position relative to the bromine atom. The difluoromethoxy group distinguishes it from trifluoromethoxy (-O-CF₃) and other halogenated variants, influencing its electronic properties, solubility, and reactivity .

Properties

IUPAC Name

[3-bromo-5-(difluoromethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCULOPHKVGIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)F)Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-(difluoromethoxy)phenyl)methanol typically involves the bromination of a suitable precursor followed by the introduction of the difluoromethoxy group. One common method involves the reaction of 3-bromo-5-hydroxybenzaldehyde with difluoromethyl ether in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-(difluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Bromo-5-(difluoromethoxy)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-5-(difluoromethoxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its efficacy as a drug candidate .

Comparison with Similar Compounds

Molecular Structure and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence
[3-Bromo-5-(trifluoromethoxy)phenyl]methanol -Br, -O-CF₃, -CH₂OH C₈H₆BrF₃O₂ 271.03
(3-Bromo-2,5-dimethylphenyl)methanol -Br, -CH₃ (x2), -CH₂OH C₉H₁₁BrO 215.09
(3-Bromo-5-fluorophenyl)methanol -Br, -F, -CH₂OH C₇H₆BrFO 219.03 (calc.)
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol -Br, -OCH₂CH₃, -F, -CH₂OH C₁₀H₁₁BrFO₂ 262.10 (calc.)
(3-Bromo-2,5-difluorophenyl)methanol -Br, -F (x2), -CH₂OH C₇H₅BrF₂O 223.02

Key Observations :

  • Electron-Withdrawing Effects: The difluoromethoxy group (-O-CF₂H) in the target compound is less electron-withdrawing than trifluoromethoxy (-O-CF₃) but more than methoxy (-OCH₃).
  • Steric Considerations : Bulky substituents like -O-CF₃ or -OCH₂CH₃ (ethoxy) reduce reactivity at adjacent positions, whereas smaller groups like -F or -CH₃ allow for greater flexibility in further functionalization .

Physicochemical Properties

  • Solubility: Fluorinated analogs exhibit increased lipophilicity compared to non-fluorinated derivatives. For example, the trifluoromethoxy variant () is likely less polar than the difluoromethoxy target compound due to the higher fluorine content .
  • Stability: Bromine at the 3-position enhances stability against nucleophilic attack, as seen in analogs like (3-Bromo-5-fluorophenyl)methanol (). Difluoromethoxy groups may introduce hydrolytic sensitivity compared to non-fluorinated ethers .

Biological Activity

(3-Bromo-5-(difluoromethoxy)phenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C8H6BrF2O2
  • Molecular Weight : 271.03 g/mol
  • CAS Number : 1026201-95-5

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions often show enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Activity Type
This compoundTBDAntibacterial
2-Hydroxy-4-bromophenyl0.06Fungicidal
3,5-Dibromophenyl derivatives0.03Fungicidal

Note: MIC values for this compound are yet to be determined (TBD).

Anticancer Activity

The presence of electron-withdrawing groups, such as bromine and difluoromethoxy, has been linked to increased cytotoxicity against various cancer cell lines. Studies have shown that similar compounds can induce apoptosis in cancer cells.

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of related compounds on human tumor cell lines, this compound was assessed alongside several derivatives:

  • Cell Lines Tested : HeLa (cervical carcinoma), MGC803 (gastric carcinoma), and SMMC-7721 (hepatocellular carcinoma).
  • Findings : Compounds with halogen substitutions demonstrated IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil.

Table 2: Cytotoxicity Data

CompoundCell LineIC50 (μM)
This compoundHeLaTBD
5-FluorouracilHeLa25.54
Related Halogenated CompoundMGC8033.15

Note: IC50 values for this compound are yet to be determined (TBD).

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can trigger apoptotic pathways in cancer cells.

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